"2-(Piperidin-2-YL)glycine" chemical structure and properties
"2-(Piperidin-2-YL)glycine" chemical structure and properties
An In-depth Technical Guide to 2-(Piperidin-2-YL)glycine: A Versatile Scaffold in Medicinal Chemistry
Introduction: Unveiling a Privileged Structural Motif
In the landscape of modern drug discovery, the quest for novel molecular architectures that offer both structural rigidity and synthetic versatility is paramount. Among the privileged scaffolds utilized by medicinal chemists, 2-(Piperidin-2-YL)glycine emerges as a compelling, non-proteinogenic α-amino acid. This molecule uniquely marries the conformational constraint of a piperidine ring with the fundamental backbone of glycine, the simplest amino acid.[1][2] This fusion results in a chiral building block with significant potential for creating structurally diverse and biologically active compounds.
The intrinsic properties of the piperidine ring—such as improved metabolic stability, modulated lipophilicity, and the ability to form key hydrogen bonds—make it a favored component in numerous clinically approved drugs.[2] When appended to a glycine unit at the 2-position, it introduces a defined spatial arrangement of its functional groups, making it an excellent scaffold for probing protein binding pockets and designing potent inhibitors or modulators of biological targets. This guide provides a comprehensive technical overview of the structure, synthesis, and multifaceted applications of 2-(Piperidin-2-YL)glycine, tailored for researchers and scientists in the field of drug development.
Part 1: Core Structural and Physicochemical Analysis
A thorough understanding of a molecule's fundamental characteristics is the bedrock of its successful application. This section dissects the chemical structure, stereochemical complexity, and computed properties of the 2-(Piperidin-2-YL)glycine core.
Chemical Identity and Structure
The foundational structure consists of a glycine molecule where the α-carbon is directly attached to the carbon at the 2-position of a piperidine ring.
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IUPAC Name: 2-(Piperidin-2-yl)ethanoic acid
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Molecular Formula: C₇H₁₄N₂O₂
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Canonical SMILES: C1CCNC(C1)C(C(=O)O)N
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Key Functional Groups:
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Primary α-amino group
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Carboxylic acid
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Secondary amine (within the piperidine ring)
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The Critical Role of Stereochemistry
2-(Piperidin-2-YL)glycine possesses two chiral centers: one at the α-carbon of the glycine moiety and another at the C2 position of the piperidine ring. This gives rise to four possible stereoisomers: (2R,αR), (2S,αS), (2R,αS), and (2S,αR).
The spatial orientation of the glycine side chain relative to the piperidine ring profoundly influences how a derivative molecule interacts with its biological target.[3] The chirality of a receptor's binding pocket often leads to selective interactions with only one stereoisomer of a ligand.[3] For instance, in studies of related antimalarial agents, the L-isomer of a derivative exhibited significantly higher activity than its D-isomer, underscoring the necessity of stereocontrolled synthesis for optimizing pharmacological activity.[4]
Physicochemical Properties
The physicochemical properties of the core scaffold are crucial for predicting its behavior in biological systems. The following table summarizes key computed properties for the parent molecule.
| Property | Value | Source |
| Molecular Weight | 158.20 g/mol | PubChem[5] |
| XLogP3-AA | -2.8 | PubChem[5] |
| Hydrogen Bond Donor Count | 3 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |
| Rotatable Bond Count | 3 | PubChem[5] |
Note: Data is based on the closely related positional isomer N-Piperidin-4-ylglycine as a proxy, providing a reasonable estimate for the 2-substituted analogue.
The low LogP value indicates high hydrophilicity, a common feature of unprotected amino acids. In drug development, this property is often modulated through derivatization of the amine and carboxyl groups to enhance membrane permeability and oral bioavailability.
Chemical Reactivity and the Imperative for Protection
The molecule features three primary reactive sites: the α-amino group, the carboxylic acid, and the secondary amine of the piperidine ring. To achieve selective chemical modification, a robust protecting group strategy is essential. Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable.
A prime example is the synthetic intermediate N-Boc-2-(1-Cbz-2-piperidinyl)-DL-glycine .[4]
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The tert-butoxycarbonyl (Boc) group protects the α-amino group and is readily removed under acidic conditions.
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The carbobenzyloxy (Cbz) group protects the piperidine's secondary amine and is typically cleaved via hydrogenolysis.
This dual-protection scheme allows chemists to selectively functionalize one part of the molecule while the others remain inert, a cornerstone of its synthetic utility.[4]
Part 2: Synthetic Methodologies and Protocols
The synthesis of 2-(Piperidin-2-YL)glycine derivatives is a multi-step process that demands precise control over reactivity and stereochemistry. This section outlines the general synthetic logic and provides a representative experimental protocol.
General Synthetic Workflow
A common strategy for constructing these molecules involves the coupling of two pre-functionalized building blocks: a protected piperidine derivative and a protected glycine derivative.
Caption: General synthetic workflow for 2-(Piperidin-2-YL)glycine derivatives.
Experimental Protocol: Synthesis of N-Boc-2-(1-Cbz-2-piperidinyl)-DL-glycine
This protocol is adapted from methodologies described for the synthesis of protected amino acid building blocks.[4]
Objective: To synthesize a key intermediate with orthogonal protecting groups for further elaboration.
Materials:
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2-Piperidinecarboxylic acid
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Benzyl chloroformate (Cbz-Cl)
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Sodium bicarbonate (NaHCO₃)
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Di-tert-butyl dicarbonate (Boc₂O)
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Glycine
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Triethylamine (TEA)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
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1-Hydroxybenzotriazole (HOBt)
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Dichloromethane (DCM)
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Standard aqueous workup and purification reagents
Step-by-Step Methodology:
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Protection of Piperidine (Cbz-Protection): a. Dissolve 2-piperidinecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water. b. Cool the solution to 0 °C in an ice bath. c. Add NaHCO₃ (2.5 eq) followed by the slow, dropwise addition of benzyl chloroformate (1.1 eq). d. Allow the reaction to warm to room temperature and stir overnight. e. Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate). Dry and concentrate to yield 1-(Cbz)-2-piperidinecarboxylic acid. Causality Insight: The basic conditions (NaHCO₃) are necessary to deprotonate the secondary amine, facilitating its nucleophilic attack on the electrophilic carbonyl carbon of Cbz-Cl.
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Protection of Glycine (Boc-Protection): a. Suspend glycine (1.0 eq) in a suitable solvent such as methanol. b. Add triethylamine (2.2 eq) to create a basic environment. c. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent. d. Stir the reaction at room temperature until completion (monitored by TLC). e. Concentrate the mixture and perform an aqueous workup to isolate N-Boc-glycine. Causality Insight: TEA acts as a base to deprotonate the amino group of glycine, enhancing its nucleophilicity for reaction with Boc₂O.
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Coupling Reaction: a. Dissolve 1-(Cbz)-2-piperidinecarboxylic acid (1.0 eq), N-Boc-glycine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM under an inert atmosphere. b. Cool the solution to 0 °C. c. Add EDCI (1.2 eq) portion-wise to the solution. d. Allow the reaction to stir at room temperature overnight. e. Wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. g. Purify the crude product via column chromatography to obtain the target compound. Trustworthiness Note: The use of coupling agents like EDCI/HOBt is a standard, self-validating system in peptide synthesis. HOBt reacts with the EDCI-activated carboxylate to form an activated ester, which minimizes side reactions and reduces the risk of racemization at the chiral α-carbon.
Part 3: Applications in Drug Discovery and Research
The true value of the 2-(Piperidin-2-YL)glycine scaffold is realized in its derivatized forms, which have been investigated for activity against a range of important biological targets.
Case Study: Glycine Transporter (GlyT) Inhibition for CNS Disorders
The glycine transporter GlyT1 plays a critical role in regulating glycine concentrations in the synaptic cleft, particularly at glutamatergic synapses. By inhibiting GlyT1, the reuptake of glycine is blocked, leading to elevated synaptic glycine levels. This enhances the activity of N-methyl-D-aspartate (NMDA) receptors, for which glycine is a mandatory co-agonist.
Derivatives of the piperidin-2-yl scaffold have been developed as potent and selective GlyT1 inhibitors.[6] For example, the compound SSR504734, which contains a (2S)-piperidin-2-yl moiety, has been shown to increase dopamine release in the nucleus accumbens by augmenting NMDA receptor-mediated neurotransmission.[6] This mechanism is of significant interest for treating CNS disorders like schizophrenia, where NMDA receptor hypofunction is implicated.
Caption: Mechanism of GlyT1 inhibition by a piperidinyl-glycine derivative.
Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a therapeutic target for type 2 diabetes. It is an enzyme that rapidly inactivates incretin hormones, which are responsible for stimulating insulin release. Inhibiting DPP-IV prolongs the action of these hormones, leading to improved glycemic control. The unique dipeptide-like structure of 2-(Piperidin-2-YL)glycine makes it an attractive scaffold for designing DPP-IV inhibitors. Research has shown that substituted piperidinyl glycinyl pyrrolidines can be potent and stable inhibitors of the DPP-IV enzyme.[7]
Case Study: Antimalarial Agents
Derivatives of 2-(Piperidin-2-YL)glycine have also shown promise as antimalarial agents. Specifically, certain glycine-linked 4-aminoquinolines have demonstrated nanomolar activity against chloroquine-resistant strains of Plasmodium falciparum.[4] The proposed mechanism of action is the inhibition of β-hematin formation, a crucial detoxification process for the malaria parasite. Structure-activity relationship (SAR) studies have revealed that the stereochemistry and the nature of the substituents on the core scaffold are critical for antiplasmodial efficacy.[4]
Conclusion and Future Perspectives
2-(Piperidin-2-YL)glycine is more than a simple molecule; it is a highly adaptable and powerful building block for medicinal chemistry. Its constrained conformation, coupled with multiple points for chemical diversification, provides a robust platform for designing novel therapeutics. The successful application of its derivatives as GlyT inhibitors, DPP-IV inhibitors, and antimalarial agents validates its status as a privileged scaffold.
Future research will likely focus on:
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Novel Stereocontrolled Syntheses: Developing more efficient and scalable routes to access enantiomerically pure isomers.
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Peptidomimetics: Incorporating the scaffold into peptide sequences to create analogues with enhanced stability and specific secondary structures.
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Library Synthesis: Utilizing the scaffold in combinatorial chemistry to generate large libraries of diverse compounds for high-throughput screening against new biological targets.
As the tools of chemical synthesis and biological screening continue to advance, the full potential of the 2-(Piperidin-2-YL)glycine scaffold is only beginning to be realized, promising a rich future in the development of next-generation medicines.
References
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ResearchGate. (n.d.). Stereocontrolled Synthesis of 2S,3R-(3)-Piperidinyl Glycine and 2S,4S-(3)-Piperidinyl Alanine: Medicinally Relevant Constrained Cyclic Amino Acids. Retrieved from [Link]
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PubChem. (n.d.). N-Piperidin-4-ylglycine. National Center for Biotechnology Information. Retrieved from [Link]
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Bertrand, G., et al. (2006). 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. Neuroscience, 137(2), 555-64. Retrieved from [Link]
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Lin, H., et al. (2013). Substituted piperidinyl glycinyl 2-cyano-4,5-methano pyrrolidines as potent and stable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(6), 1622-5. Retrieved from [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Retrieved from [Link]
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